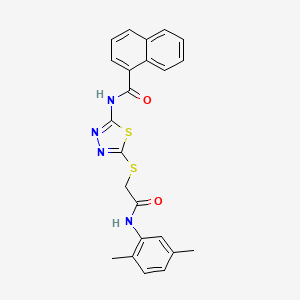
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including an amide, a thiadiazole, and a naphthamide. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the amide, thiadiazole, and naphthamide groups. These groups could potentially undergo a variety of chemical reactions, including nucleophilic substitutions, additions, and eliminations .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of polar functional groups can affect solubility, boiling point, and melting point .Applications De Recherche Scientifique
Synthesis and Characterization
Research on thiadiazole derivatives, including compounds similar to N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide, has shown that these compounds can be synthesized through reactions involving amino-thiadiazole precursors. The synthesis often involves cyclization reactions and coupling with various couplers to produce new series of derivatives with potential applications in dyeing and as antimicrobial agents. The characterization of these compounds typically involves analytical techniques such as UV, IR, NMR spectroscopy, and elemental analysis, providing insights into their structural and chemical properties (Malik, Patel, Tailor, & Patel, 2018).
Potential Applications
The synthesized thiadiazole derivatives exhibit a range of potential applications:
Antimicrobial and Antifungal Activities
Certain thiadiazole derivatives have been tested for their antimicrobial and antifungal properties, showing promising results against various microorganisms. This suggests the potential of these compounds in developing new antimicrobial agents (Al-Omran, El-Khair, & Mohareb, 2002).
Herbicidal Activities
Novel thiadiazole compounds have also been synthesized and evaluated for their herbicidal effectiveness, indicating their potential use in agricultural applications to control weed growth (Fu-b, 2014).
Antihypertensive Agents
Research into aryloxy propanoyl thiadiazoles has explored their potential as antihypertensive agents, providing a new avenue for the treatment of hypertension (Samel & Pai, 2010).
Neurofibrillary Tangles and Beta-Amyloid Plaques Imaging
Derivatives of thiadiazole have been used in conjunction with positron emission tomography to detect neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer's disease patients, demonstrating potential applications in diagnostic assessments and monitoring of disease progression (Shoghi-Jadid et al., 2002).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O2S2/c1-14-10-11-15(2)19(12-14)24-20(28)13-30-23-27-26-22(31-23)25-21(29)18-9-5-7-16-6-3-4-8-17(16)18/h3-12H,13H2,1-2H3,(H,24,28)(H,25,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIBCVPVMIIUGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-((2-((2,5-dimethylphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

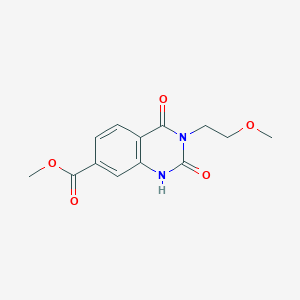
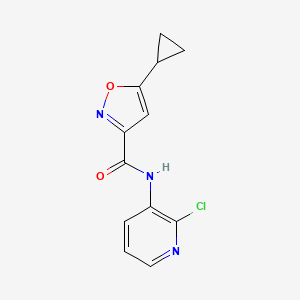
![1-methyl-5-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2422451.png)
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)
![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)
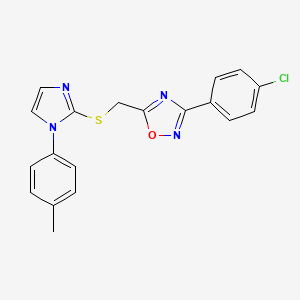
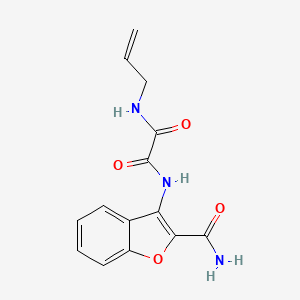
![N-(2-chlorobenzyl)-2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2422461.png)
![methyl 2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl]pyridine-3-carboxylate](/img/structure/B2422462.png)
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-chlorobenzenesulfonamide](/img/structure/B2422467.png)
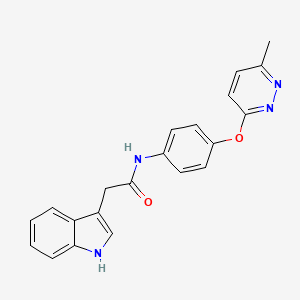
![N~1~-(2,5-dimethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2422470.png)

![3-Chloro-5-(5-chloro-2-furyl)-2-(3,4-dichlorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2422472.png)